2-Chloro-4,6-difluoroaniline
Overview
Description
2-Chloro-4,6-difluoroaniline is an aromatic amine with the molecular formula C6H4ClF2N. It is a derivative of aniline, where the hydrogen atoms at positions 2, 4, and 6 on the benzene ring are replaced by chlorine and fluorine atoms. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4,6-difluoroaniline can be synthesized through several methods. One common method involves the chlorination and fluorination of aniline derivatives. For instance, 2,4-difluoroaniline can be chlorinated using reagents such as N-chlorosuccinimide (NCS) in the presence of a solvent like dichloromethane. The reaction is typically carried out under controlled temperature conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes starting from readily available raw materials. One such method includes the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent in the presence of a phase transfer catalyst to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield 2,4-difluoroaniline, which is subsequently chlorinated to produce the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,6-difluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Products: Various substituted anilines and their derivatives.
Oxidation Products: Nitro compounds or quinones.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
2-Chloro-4,6-difluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4,6-difluoroaniline involves its interaction with various molecular targets. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring makes it a reactive intermediate in many chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The pathways involved often include nucleophilic aromatic substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3,5-difluorophenol
- 5-Chloro-2-fluoroaniline
- 3-Chloro-2-fluoroaniline
Uniqueness
2-Chloro-4,6-difluoroaniline is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to other similar compounds. For instance, the presence of both chlorine and fluorine atoms enhances its electrophilic nature, making it more reactive in substitution reactions .
Properties
IUPAC Name |
2-chloro-4,6-difluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPRZIYJXCCXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20370111 | |
Record name | 2-Chloro-4,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36556-56-6 | |
Record name | 2-Chloro-4,6-difluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20370111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Chloro-4,6-difluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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